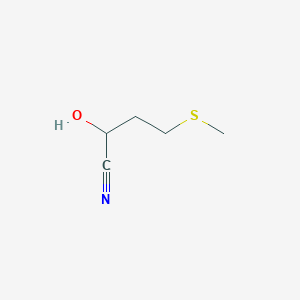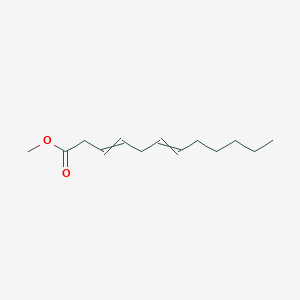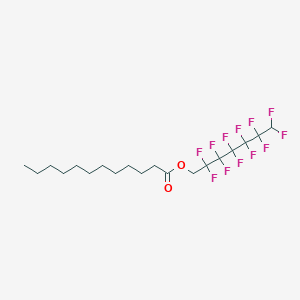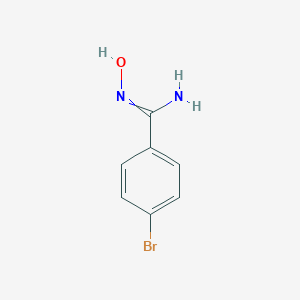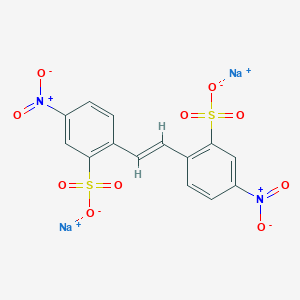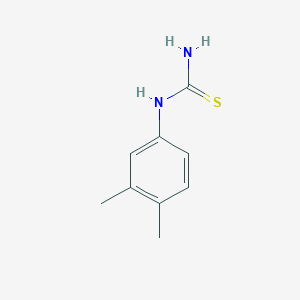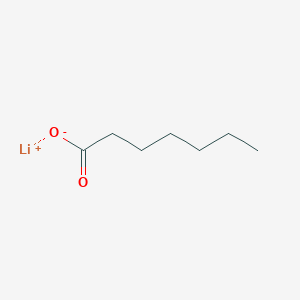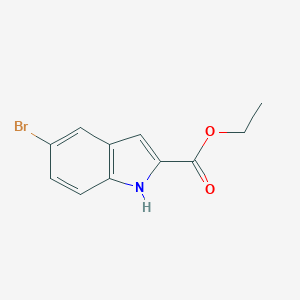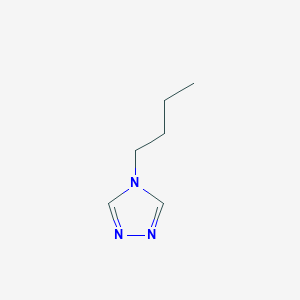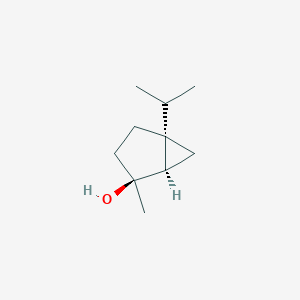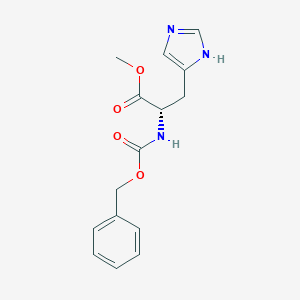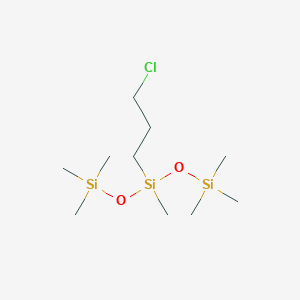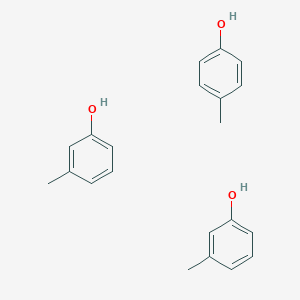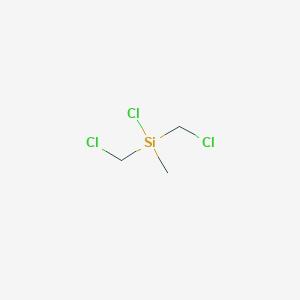
Silane, chlorobis(chloromethyl)methyl-
描述
Silane, chlorobis(chloromethyl)methyl-, is a compound of interest in the field of organosilicon chemistry due to its multifunctional nature and potential applications in synthesis and material science. The compound is characterized by the presence of chloromethyl groups attached to a silicon atom, which can be further functionalized or participate in various chemical reactions.
Synthesis Analysis
The synthesis of (chloromethyl)silanes can be achieved through the reaction of chlorosilanes with (chloromethyl)lithium, which is generated in situ from bromochloromethane and n-butyllithium in tetrahydrofuran . This method is versatile and can be applied to a wide range of chlorosilanes, including those with reactive bonds such as Si-Si, Si-H, Si-vinyl, and Si-allyl . The synthesis can also be extended to bromomethylation and iodomethylation of chlorosilanes, as well as to chloromethylation of other group 14 element halides . Multifunctional (chloromethyl)silanes have been synthesized and characterized by NMR studies and elemental analyses, with some compounds further studied by single-crystal X-ray diffraction .
Molecular Structure Analysis
The molecular structure of (chloromethyl)silanes has been elucidated using NMR spectroscopy and single-crystal X-ray diffraction . These techniques provide detailed information about the arrangement of atoms within the molecule and the spatial orientation of the chloromethyl groups in relation to the silicon atom. The structural characterization is crucial for understanding the reactivity and potential applications of these compounds in further synthetic processes.
Chemical Reactions Analysis
(chloromethyl)silanes can undergo various chemical reactions, including free radical isomerization and reactions catalyzed by silicon surfaces . For instance, a silicon mirror surface can catalyze the isomerization of chloromethyldimethylsilane to trimethylchlorosilane and trimethylsilane, as well as the free radical reaction of methyl chloride with silane to produce a mixture of chlorosilanes . Additionally, the use of protecting groups such as 2,4,6-trimethoxyphenyl (TMOP) allows for the introduction of various functional groups by nucleophilic substitution at silicon, followed by selective cleavage of the protecting group .
Physical and Chemical Properties Analysis
The physical and chemical properties of (chloromethyl)silanes are influenced by the presence and arrangement of the chloromethyl groups. These properties are essential for the application of these compounds in organic synthesis and material science. For example, the photocatalytic activation of Si-H bonds using eosin Y and dichloromethane allows for the selective chlorination of hydrosilanes, demonstrating the versatility of these compounds in synthetic chemistry . The reactivity of the Si-C bond in chloro(2-methylallyl)silanes and the effects of chlorination on this bond have also been studied, providing insights into the stability and reactivity of these molecules .
科学研究应用
-
Silyl Protecting and Derivatisation Reagents
- Field : Organic Chemistry
- Application : Silicon protecting groups are frequently employed in modern natural product synthesis. Silylating agents are used to protect alcohols and phenols, but have also found application in the protection of amines, carboxylic acids, amides, thiols, and alkynes .
- Method : By varying the substituents attached to silicon, the steric and electronic characteristics of the protecting group can be finely tuned, allowing a wide variety of both reaction and deprotection conditions .
- Results : The actual stability of a silyl protecting group depends on the pH of the medium, the exact reaction conditions, steric and electronic effects .
-
Organosilanes as Reducing Agents
- Field : Organic Chemistry
- Application : Organosilanes serve as reducing agents in various organic reactions .
- Method : The specific method of application would depend on the particular reaction being carried out .
- Results : The outcomes of these reactions would vary based on the specific reactants and conditions used .
-
Preparation of Terminal Alkenes
- Field : Organic Synthesis
- Application : (Chloromethyl)trimethylsilane can be treated with aldehydes or ketones to synthesize terminal alkenes .
- Method : The specific method involves treating (Chloromethyl)trimethylsilane with aldehydes or ketones in the presence of triphenylphosphine .
- Results : The result of this reaction is the formation of terminal alkenes .
-
Preparation of Trimethylsilylmethyl Magnesium Chloride
- Field : Organic Synthesis
- Application : (Chloromethyl)trimethylsilane can be used in the preparation of a reagent, trimethylsilylmethyl magnesium chloride, commonly used in Peterson methylenation .
- Method : The specific method would involve reacting (Chloromethyl)trimethylsilane with magnesium in the presence of a suitable solvent to form trimethylsilylmethyl magnesium chloride .
- Results : The result of this reaction is the formation of trimethylsilylmethyl magnesium chloride, a reagent used in Peterson methylenation .
-
Organosilicon Reagents
- Field : Organic Chemistry
- Application : Organosilicon reagents, such as (Chloromethyl)trimethylsilane, are used in various organic reactions .
- Method : The specific method of application would depend on the particular reaction being carried out .
- Results : The outcomes of these reactions would vary based on the specific reactants and conditions used .
-
Silane-Based Polymer Coatings
- Field : Materials Science
- Application : Silane compounds, including “Silane, chlorobis(chloromethyl)methyl-”, are used in the production of silane-based polymer coatings .
- Method : The specific method would involve the polymerization of the silane compound to form a coating .
- Results : The result of this process is a polymer coating that can be applied to various surfaces for protection or other purposes .
-
Organosilicon Reagents
- Field : Organic Chemistry
- Application : Organosilicon reagents, such as (Chloromethyl)trimethylsilane, are used in various organic reactions .
- Method : The specific method of application would depend on the particular reaction being carried out .
- Results : The outcomes of these reactions would vary based on the specific reactants and conditions used .
-
Silane-Based Polymer Coatings
- Field : Materials Science
- Application : Silane compounds, including “Silane, chlorobis(chloromethyl)methyl-”, are used in the production of silane-based polymer coatings .
- Method : The specific method would involve the polymerization of the silane compound to form a coating .
- Results : The result of this process is a polymer coating that can be applied to various surfaces for protection or other purposes .
安全和危害
属性
IUPAC Name |
chloro-bis(chloromethyl)-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Cl3Si/c1-7(6,2-4)3-5/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNVNQHQPPZERM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CCl)(CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066330 | |
| Record name | Silane, chlorobis(chloromethyl)methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silane, chlorobis(chloromethyl)methyl- | |
CAS RN |
18171-56-7 | |
| Record name | Chlorobis(chloromethyl)methylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18171-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, chlorobis(chloromethyl)methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018171567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, chlorobis(chloromethyl)methyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252158 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Silane, chlorobis(chloromethyl)methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, chlorobis(chloromethyl)methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorobis(chloromethyl)methylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.219 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



